4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one

Catalog No.
S11572149
CAS No.
M.F
C31H21NO4
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]ox...

Product Name

4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one

IUPAC Name

4-phenyl-7-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]chromen-2-one

Molecular Formula

C31H21NO4

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C31H21NO4/c33-30-18-27(22-7-3-1-4-8-22)26-16-15-25(17-28(26)35-30)34-20-21-11-13-23(14-12-21)29-19-32-31(36-29)24-9-5-2-6-10-24/h1-19H,20H2

InChI Key

WWHBNAUZJXNWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)C5=CN=C(O5)C6=CC=CC=C6

4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one is a complex organic compound characterized by its unique structural features. This compound consists of a chromenone backbone, which is a fused bicyclic structure containing a benzopyran moiety and a carbonyl group. The presence of the 2H-chromen-2-one structure contributes to its potential biological activity. Additionally, the compound includes phenyl and oxazole functionalities that enhance its reactivity and interaction with biological systems.

The molecular formula for this compound is C24H21N3O3, with a molecular weight of approximately 399.44 g/mol. Its structure can be represented as follows:

C24H21N3O3\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{3}

The chemical reactivity of 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one can be attributed to its functional groups. The oxazole ring may undergo nucleophilic substitutions or electrophilic additions, while the chromenone moiety can participate in reactions typical of carbonyl compounds, such as condensation reactions and Michael additions. These reactions can lead to the formation of various derivatives that may possess distinct biological activities.

Compounds containing oxazole and chromenone structures are known for their diverse biological activities, including:

  • Antimicrobial: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor: Research indicates potential anticancer properties through mechanisms such as apoptosis induction.
  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The specific biological activity of 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one requires empirical investigation to elucidate its pharmacological profile.

The synthesis of 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one typically involves several steps:

  • Formation of the Chromenone Backbone: This can be achieved through the condensation of appropriate phenolic compounds with carbonyl precursors under acidic or basic conditions.
  • Synthesis of the Oxazole Ring: The oxazole moiety can be synthesized from 2-amino phenols and α-halo ketones or aldehydes in the presence of a base.
  • Coupling Reaction: The final step involves coupling the oxazole derivative with the chromenone structure through an etherification reaction using suitable coupling agents.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

The applications of 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one span several fields:

  • Medicinal Chemistry: Due to its potential biological activities, it could serve as a lead compound for drug development targeting inflammation or cancer.
  • Material Science: Its unique chemical structure may allow for the development of novel materials with specific optical or electronic properties.
  • Agricultural Chemistry: Compounds with antimicrobial properties may find applications in agricultural settings as biopesticides.

Interaction studies involving 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one are essential for understanding its mechanism of action at the molecular level. These studies may include:

  • Molecular Docking Studies: To predict binding affinities and orientations with biological targets such as enzymes or receptors.
  • In Vitro Assays: To evaluate cytotoxicity and efficacy against various cell lines.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Several compounds share structural similarities with 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one, including:

Compound NameStructural FeaturesUnique Aspects
4-benzoylphenolContains a benzoyl groupLacks oxazole functionality
6-methylchromenoneContains a methyl group on chromenoneNo oxazole or phenolic substituents
4-(benzenesulfonyl)-1,3-benzothiazoleContains a sulfonamide groupDifferent heterocyclic structure

Uniqueness

The uniqueness of 4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-y)benzyl]oxy}-2H-chromen -2-one lies in its combination of chromenone and oxazole functionalities along with multiple phenolic groups, which potentially enhances its biological activity compared to similar compounds lacking these features. This structural diversity opens avenues for targeted modifications to optimize its pharmacological properties further.

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Exact Mass

471.14705815 g/mol

Monoisotopic Mass

471.14705815 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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